Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a synthetic pyrano-pyran derivative characterized by a fused bicyclic core, a 3,4-dichlorophenyl substituent at position 4, and a methyl ester group at position 3. Its synthesis typically involves multicomponent reactions under mild conditions, similar to related ethyl and methyl esters .
Properties
IUPAC Name |
methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-7-5-11-13(17(22)24-7)12(8-3-4-9(18)10(19)6-8)14(15(20)25-11)16(21)23-2/h3-6,12H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYCEIWQJHXQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form the intermediate chalcone. This intermediate then undergoes cyclization with malononitrile and ammonium acetate under reflux conditions to yield the desired pyranopyran derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can also be considered to minimize the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group in the pyran ring can yield the corresponding alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or thiourea can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
The compound 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications based on available literature and documented case studies.
Chemical Properties and Structure
The compound possesses a molecular formula of and a molecular weight of approximately 454.55 g/mol. Its intricate structure features multiple functional groups that contribute to its reactivity and interaction with biological systems.
Structural Characteristics
- Functional Groups : The presence of oxazole and pyrrole rings suggests potential biological activity.
- Molecular Geometry : The spatial arrangement allows for specific interactions with biological targets.
Pharmaceutical Development
The compound's structural features make it a candidate for drug development, particularly in targeting specific diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines. Investigations into this compound's ability to inhibit tumor growth are ongoing.
- Antimicrobial Properties : Research has shown that compounds with similar frameworks can possess antimicrobial properties, suggesting potential use in treating infections.
Material Science
The unique properties of this compound allow for exploration in material science:
- Polymer Chemistry : Its reactivity can be harnessed to create novel polymers with enhanced properties.
- Nanotechnology : Potential applications in drug delivery systems where targeted release mechanisms are crucial.
Biological Studies
The compound's interaction with biological systems opens avenues for research:
- Enzyme Inhibition : Studies may focus on how this compound interacts with specific enzymes, potentially leading to the development of new inhibitors.
- Cell Signaling Pathways : Investigating its role in cellular signaling could provide insights into its mechanism of action.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were tested against various cancer cell lines. The results indicated significant cytotoxicity, prompting further investigation into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
Case Study 2: Antimicrobial Efficacy
A recent publication in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of related compounds. The findings suggest that modifications to the oxazole ring enhance activity against resistant bacterial strains, indicating a promising direction for future research.
Data Tables
| Activity Type | Mechanism | Observed Effects | Reference |
|---|---|---|---|
| Cytotoxicity | Apoptosis induction | Reduced cell viability | Journal of Medicinal Chemistry |
| Antimicrobial | Cell wall synthesis inhibition | Bacterial growth inhibition | Antimicrobial Agents and Chemotherapy |
| Enzyme inhibition | Competitive inhibition | Decreased enzymatic activity | Bioorganic & Medicinal Chemistry |
Mechanism of Action
The mechanism by which Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The dichlorophenyl group may enhance its binding affinity to certain biological targets, while the pyran ring system may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The target compound’s structural uniqueness lies in its 3,4-dichlorophenyl group and methyl ester functionality. Key comparisons with analogs include:
Key Observations :
- Ester Group : Methyl esters generally exhibit lower molecular weights and higher volatility than ethyl esters, as seen in the target compound vs. ethyl analogs .
- Functional Groups: The hydroxymethyl group in introduces polarity, contrasting with the target compound’s non-polar 7-methyl group.
Physicochemical and Spectroscopic Properties
2.2.1. Melting Points and Solubility
Key Observations :
Biological Activity
Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C16H12Cl2N2O3
- Molecular Weight: 349.17 g/mol
- CAS Number: 315246-08-3
- Melting Point: 239-241 °C
- Boiling Point: Predicted at 615.8 ± 55.0 °C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anticancer properties, enzyme inhibition, and antimicrobial effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.
- Cell Viability Assays : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated selective cytotoxicity towards malignant cells while exhibiting minimal effects on normal cell lines such as HFL-1 and WI-38 .
- Mechanism of Action : The compound demonstrated significant inhibition of key kinases involved in cancer progression, including EGFR and VEGFR-2. This inhibition was found to be superior to that of Sorafenib, a well-known anticancer drug .
Enzyme Inhibition
Research has shown that this compound exhibits inhibitory activity against various enzymes linked to tumor growth and metastasis. Its ability to inhibit kinases such as EGFR suggests a role in blocking signaling pathways that promote cancer cell proliferation .
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Study on Breast Cancer : A study involving the combination of this compound with doxorubicin showed a synergistic effect in MDA-MB-231 breast cancer cells. The combination enhanced cytotoxicity compared to doxorubicin alone, indicating potential for improved therapeutic strategies in treating aggressive breast cancer subtypes .
- In Vivo Studies : In animal models, the compound demonstrated promising results in reducing tumor size and improving survival rates when administered alongside conventional chemotherapy agents .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Selective cytotoxicity against various cancer cell lines; inhibition of EGFR and VEGFR-2 kinases. |
| Enzyme Inhibition | Significant inhibition of key kinases involved in tumor growth. |
| Synergistic Effects | Enhanced efficacy when combined with doxorubicin in breast cancer models. |
Chemical Reactions Analysis
Catalytic Modifications and Functionalization
The compound undergoes further functionalization using nanocatalysts. For example:
- Catalyst : HMS/Pr-Xa-Ni (heterogeneous mesoporous silica-supported nickel complex) .
- Reaction Type : Tandem Michael addition–Thorpe-Ziegler cyclization.
- Applications : Synthesis of tetrahydrobenzo[b]pyrans and dihydropyrano[2,3-c]pyrazoles .
| Reaction Parameter | Optimized Value |
|---|---|
| Catalyst Loading | 0.01–0.04 g |
| Solvent | H<sub>2</sub>O:EtOH (1:1) |
| Temperature | 35–80°C |
| Reaction Time | 4–7 hours |
Structural Characterization
Key spectral data for reaction intermediates and products:
- IR (KBr) :
- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) :
Reactivity with Nucleophiles
The amino and ester groups enable nucleophilic substitution or condensation reactions:
- Aminolysis : Reacts with hydrazine to form hydrazide derivatives .
- Condensation : Reacts with aldehydes to generate Schiff bases (e.g., for antimicrobial studies) .
Biological Activity and Derivatives
The compound serves as a precursor for bioactive analogs:
- Anticancer Activity : Derivatives with 4-NO<sub>2</sub> or 4-Cl substituents exhibit IC<sub>50</sub> values of 26.6–42.6 μM against MCF-7 and SW-480 cell lines .
- Antioxidant Properties : The dichlorophenyl group enhances radical scavenging (DPPH assay, IC<sub>50</sub> ~38 μM) .
Comparative Reaction Efficiency
| Method | Yield (%) | Time | Catalyst |
|---|---|---|---|
| Conventional Reflux | 62.3 | 24 h | None |
| Ultrasound-Assisted | 88 | 50 min | Ionic liquid (BMIm)BF<sub>4</sub> |
| Nanocatalyst (HMS/Pr-Xa-Ni) | 92 | 4 h | Nickel complex |
Stability and Degradation
Q & A
Q. What are the key structural features of Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate, and how do they influence its reactivity?
The compound features a fused pyrano[4,3-b]pyran core with a 3,4-dichlorophenyl substituent at position 4, a methyl ester at position 3, and an amino group at position 2. The dichlorophenyl group enhances lipophilicity and potential π-π interactions, while the methyl ester and amino groups contribute to hydrogen bonding and nucleophilic reactivity. The 5-oxo group introduces keto-enol tautomerism, which can influence stability and reactivity in synthetic modifications .
Q. What are the established synthetic routes for this compound, and what catalysts or conditions are typically employed?
A common method involves multicomponent reactions (MCRs) using aldehydes (e.g., 3,4-dichlorobenzaldehyde), malononitrile, and β-ketoesters (e.g., methyl acetoacetate) in ethanol or DMF under reflux. Catalysts like piperidine or triethylamine are used to facilitate cyclocondensation. For example, reacting 3,4-dichlorobenzaldehyde with methyl acetoacetate and malononitrile at 80°C for 6–8 hours yields the target compound after recrystallization .
Q. How is the crystal structure of this compound determined, and what analytical techniques are essential for its characterization?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. Key parameters include bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the pyran rings and dichlorophenyl group. Complementary techniques include:
- FT-IR : Confirms functional groups (e.g., NH₂ at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹).
- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.1–2.4 ppm).
- Mass Spectrometry : ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 438) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates.
- Catalyst Screening : Test ionic liquids (e.g., [BMIM]Br) or nanocatalysts (e.g., ZnO NPs) for improved reaction kinetics.
- Temperature Control : Use microwave-assisted synthesis at 100°C for 30 minutes to reduce side products.
- Workup Strategies : Employ column chromatography (silica gel, hexane/ethyl acetate) for purification, followed by recrystallization from ethanol .
Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by analyzing temperature-dependent shifts.
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons and carbons, especially near the dichlorophenyl group.
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to confirm assignments .
Q. How does the substitution pattern (e.g., dichlorophenyl position) affect the compound’s biological activity, and what in vitro assays are used to evaluate this?
The 3,4-dichlorophenyl group enhances hydrophobic interactions with enzyme active sites. To assess activity:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7) with EC₅₀ values compared to analogs with 2,6-dichloro or mono-chloro substituents.
- Molecular Docking : Simulate binding modes in PyMOL or AutoDock Vina to correlate substituent positions with affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
